molecular formula C6H11F2NO B13203529 2-(Difluoromethyl)-2-methylmorpholine

2-(Difluoromethyl)-2-methylmorpholine

Cat. No.: B13203529
M. Wt: 151.15 g/mol
InChI Key: NTHFBJKSRHIHEB-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-2-methylmorpholine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of both difluoromethyl and morpholine groups in its structure imparts distinct chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a difluoromethylating agent, such as TMS-CF2H, is used to introduce the difluoromethyl group into the morpholine ring . This reaction is often carried out under mild conditions, making it operationally simple and efficient.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-2-methylmorpholine may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity . These methods are designed to be scalable and cost-effective, allowing for the production of significant quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-2-methylmorpholine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of difluoromethylated derivatives .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-2-methylmorpholine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity towards its targets . This interaction can modulate various biochemical pathways, leading to the desired effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethyl)-2-methylmorpholine include other difluoromethylated morpholine derivatives and fluorinated organic compounds . Examples include:

  • 2-(Trifluoromethyl)-2-methylmorpholine
  • 2-(Difluoromethyl)-2-ethylmorpholine
  • 2-(Difluoromethyl)-2-phenylmorpholine

Uniqueness

What sets this compound apart from its similar compounds is its specific combination of the difluoromethyl and morpholine groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable for applications requiring specific chemical and biological interactions .

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

2-(difluoromethyl)-2-methylmorpholine

InChI

InChI=1S/C6H11F2NO/c1-6(5(7)8)4-9-2-3-10-6/h5,9H,2-4H2,1H3

InChI Key

NTHFBJKSRHIHEB-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCO1)C(F)F

Origin of Product

United States

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